molecular formula C16H13ClN4.2HCl B1191955 PF 06260933 dihydrochloride

PF 06260933 dihydrochloride

Cat. No.: B1191955
M. Wt: 369.68
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

MAP4K4 (HGK) inhibitor (IC50 = 140 nM). Also inhibits MINK and TNIK (IC50 values are 8 and 13 nM, respectively). Improves fasting hyperglycemia in mice. Orally active.

Scientific Research Applications

Neuroprotective Effects

  • Paeoniflorin in Neurodegenerative Disorders : Paeoniflorin, a bioactive component similar in nature to PF 06260933 dihydrochloride, has been studied for its neuroprotective effects. It has shown potential in protecting PC12 cells from MPP+ and acidic damage via the autophagic pathway, relevant for Parkinson's disease treatment (Cao et al., 2010).

  • Paeoniflorin in Liver Inflammatory Reactions : Another study highlighted the antioxidant effects of Paeoniflorin and its ability to prevent lipopolysaccharide (LPS)-induced oxidative stress, which might be applicable to this compound (Kim & Ha, 2010).

  • Paeoniflorin in Parkinson's Disease Model : Further research on Paeoniflorin demonstrated its neuroprotective effect in a mouse model of Parkinson's disease, suggesting potential avenues for exploring this compound in similar contexts (Zheng et al., 2017).

Pharmaceutical Development

  • Pharmacokinetics of Novel Compounds : A study on PF-184298 and PF-4776548, compounds potentially similar to this compound, addressed human pharmacokinetic uncertainty using simulation and alternative paradigms. This highlights the complexities in predicting human pharmacokinetics based on pre-clinical studies (Harrison et al., 2012).

  • Disposition of Thiouracil Derivative PF-06282999 : Research on PF-06282999, a thiouracil derivative, provides insights into its pharmacokinetics, disposition, and elimination mechanisms across animals and humans, which could be relevant for understanding this compound (Dong et al., 2016).

  • CYP3A4 Induction by PF-06282999 : A study on PF-06282999 explored its role in inducing CYP3A4 mRNA and midazolam-1'-hydroxylase activity in human hepatocytes. This research might offer insights into the metabolic and pharmacological interactions of this compound (Moscovitz et al., 2018).

Properties

Molecular Formula

C16H13ClN4.2HCl

Molecular Weight

369.68

Synonyms

5-(4-Chlorophenyl)-[3,3/'-bipyridine]-6,6/'-diamine dihydrochloride

Origin of Product

United States

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